![molecular formula C18H24N4O3S B10763883 1-[(3,4-dimethoxyphenyl)methyl]-6-propyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one](/img/structure/B10763883.png)
1-[(3,4-dimethoxyphenyl)methyl]-6-propyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ML247 is a pharmacological chaperone compound that has shown potential in the treatment of lysosomal storage diseases, particularly Pompe disease. Pompe disease is caused by mutations in the gene encoding acid alpha-glucosidase, leading to the accumulation of glycogen in lysosomes and subsequent cellular dysfunction . ML247 is a non-inhibitory pharmacological chaperone that stabilizes the proper folding of the mutated enzyme, thereby enhancing its activity and reducing glycogen accumulation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ML247 involves several key steps, including the formation of the core structure and the introduction of functional groups. The synthetic route typically starts with the preparation of the core scaffold, followed by the addition of various substituents through reactions such as nucleophilic substitution, reduction, and oxidation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of ML247 may involve large-scale synthesis using batch or continuous flow reactors. The process includes optimization of reaction conditions to maximize yield and minimize impurities. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired purity and quality .
化学反応の分析
Types of Reactions: ML247 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: ML247 can be reduced to form reduced analogs with different pharmacological properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various analogs and derivatives of ML247, each with potentially different pharmacological activities .
科学的研究の応用
ML247 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study enzyme stabilization and protein folding.
Biology: Investigated for its role in modulating enzyme activity and reducing cellular stress.
Medicine: Explored as a potential therapeutic agent for lysosomal storage diseases, particularly Pompe disease.
Industry: Utilized in the development of new pharmacological chaperones and enzyme stabilizers
作用機序
ML247 exerts its effects by binding to the active site of acid alpha-glucosidase, stabilizing the enzyme’s proper folding and enhancing its activity. This binding prevents the enzyme from misfolding and being degraded by the cellular quality control system. As a result, the enzyme can effectively hydrolyze glycogen, reducing its accumulation in lysosomes and alleviating the symptoms of Pompe disease .
類似化合物との比較
N-acetylcysteine: Another pharmacological chaperone with no inhibitory properties on acid alpha-glucosidase.
CID 1512045: A compound with similar efficacy and activation properties as ML247.
Comparison: ML247 is unique in its non-inhibitory mechanism of action, which distinguishes it from other pharmacological chaperones that act as competitive inhibitors. This non-inhibitory property reduces the risk of adverse enzymatic inhibition, making ML247 a promising candidate for therapeutic applications .
特性
分子式 |
C18H24N4O3S |
|---|---|
分子量 |
376.5 g/mol |
IUPAC名 |
1-[(3,4-dimethoxyphenyl)methyl]-6-propyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H24N4O3S/c1-4-7-21-10-13-16(19-11-21)22(18(26)20-17(13)23)9-12-5-6-14(24-2)15(8-12)25-3/h5-6,8,19H,4,7,9-11H2,1-3H3,(H,20,23,26) |
InChIキー |
FBESZLCTQRAXBF-UHFFFAOYSA-N |
正規SMILES |
CCCN1CC2=C(NC1)N(C(=S)NC2=O)CC3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(5-(3,4-Dihydro-2H-Benzo[B][1,4]Dioxepin-7-yl)Thiazol-2-yl)Piperidine-4-Carboxylic Acid](/img/structure/B10763803.png)
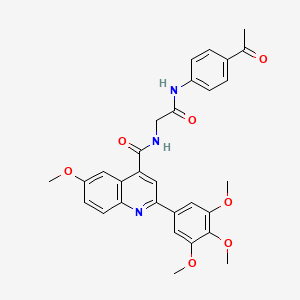
![2-{[5,7-dimethyl-6-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thio}-N-(2-piperazin-1-ylethyl)acetamide](/img/structure/B10763817.png)
![N-(4-(2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(thiophen-3-ylmethyl)acetamido)phenyl)cyclopropanecarboxamide](/img/structure/B10763822.png)
![Ethyl 1-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B10763823.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B10763828.png)
![N-(4-Methylpiperazin-1-Yl)-2-[(5z)-4-Oxo-2-Thioxo-5-(2,3,6-Trichlorobenzylidene)-1,3-Thiazolidin-3-Yl]acetamide](/img/structure/B10763831.png)
![(2R)-2-[[2-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]acetyl]-cyclohexylamino]-N-cyclopentylpropanamide](/img/structure/B10763835.png)
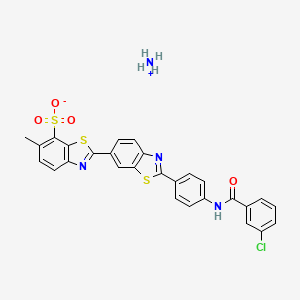
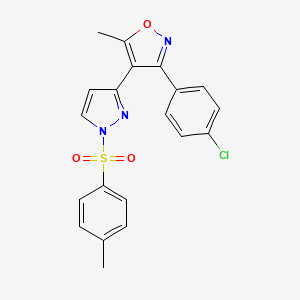
![(R,Z)-N-((1-ethylpyrrolidin-2-yl)methyl)-2-(2-fluorobenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide](/img/structure/B10763850.png)
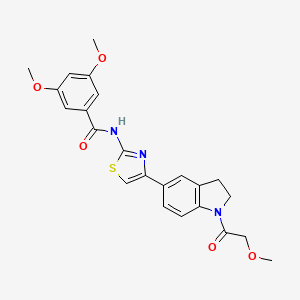
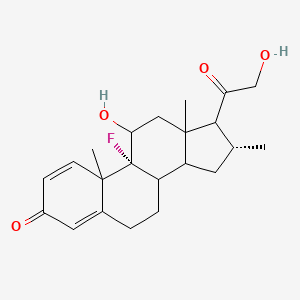
![8-(2-oxo-2-pyrrolidin-1-ylethyl)-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-10-one](/img/structure/B10763893.png)
